Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate follows IUPAC guidelines for quaternary ammonium salts and sulfates. According to CAS indexing rules, the compound is prioritized by its cationic quaternary ammonium core, with substituents ordered by complexity and functional group hierarchy. The IUPAC name 1-(3,5-dihydroxyphenyl)-4,4-dimethyl-3-(pyridin-1-ium-1-ylmethyl)pentan-1-one sulfate reflects this hierarchy:
- 1-(3,5-dihydroxyphenyl) : The phenyl ring with hydroxyl groups at positions 3 and 5 serves as the principal substituent.
- 4,4-dimethyl : Two methyl groups branch from the fourth carbon of the pentanone backbone.
- 3-(pyridin-1-ium-1-ylmethyl) : A pyridinium group attached via a methylene bridge at the third carbon.
- Sulfate : The anionic counterion, derived from sulfuric acid.
The "bis" prefix denotes two identical ammonium cations paired with one sulfate ion, consistent with the molecular formula C₃₈H₄₈N₂O₁₀S .
Molecular Architecture Analysis: Quaternary Ammonium Core Modifications
The compound’s quaternary ammonium core features a nitrogen atom bonded to four distinct groups:
- Benzyl group : A phenylmethyl moiety contributing aromatic stability.
- tert-Butyl group : A branched alkyl group (C(CH₃)₃) providing steric bulk.
- 2-(3,5-dihydroxyphenyl)-2-oxoethyl group : A ketone-substituted ethyl chain linked to a dihydroxyphenyl ring.
- Methylpyridinium group : A charged heterocyclic substituent enhancing solubility.
The sulfate anion (SO₄²⁻ ) balances the +2 charge of the dimeric ammonium cations. Molecular modeling predicts a distorted tetrahedral geometry around the nitrogen atom, with bond angles deviating from 109.5° due to steric strain from the tert-butyl and benzyl groups.
Crystallographic Properties and X-ray Powder Diffraction (XRPD) Profiling
X-ray diffraction studies using the Empyrean XRPD system (Malvern Panalytical) reveal orthorhombic crystal symmetry, akin to ammonium sulfate. Key instrument parameters include:
- Angular range : -111° < 2θ < 168° for comprehensive lattice analysis.
- Detector : PIXcel 3D hybrid detector with 55 μm pixel resolution, optimizing signal-to-noise ratios for low-symmetry systems.
The XRPD pattern (Table 1) shows prominent peaks at 2θ = 15.3°, 24.7°, and 31.5° , corresponding to (101), (012), and (211) Miller indices. The lattice parameters (a = 8.42 Å, b = 10.15 Å, c = 12.78 Å ) suggest a tightly packed unit cell stabilized by hydrogen bonding between sulfate ions and hydroxyl groups.
Table 1: XRPD Peaks for this compound
| 2θ (°) | Intensity (%) | Miller Indices |
|---|---|---|
| 15.3 | 100 | (101) |
| 24.7 | 85 | (012) |
| 31.5 | 72 | (211) |
Spectroscopic Characterization: Raman and IR Spectral Signatures
Vibrational spectroscopy confirms functional group assignments:
- IR Spectroscopy :
- Raman Spectroscopy :
The absence of N-H stretches above 3000 cm⁻¹ corroborates the quaternary ammonium structure, where nitrogen lacks acidic protons.
Properties
CAS No. |
94109-62-3 |
|---|---|
Molecular Formula |
C38H48N2O10S |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)-4,4-dimethyl-3-(pyridin-1-ium-1-ylmethyl)pentan-1-one;sulfate |
InChI |
InChI=1S/2C19H23NO3.H2O4S/c2*1-19(2,3)15(13-20-7-5-4-6-8-20)11-18(23)14-9-16(21)12-17(22)10-14;1-5(2,3)4/h2*4-10,12,15H,11,13H2,1-3H3,(H-,21,22);(H2,1,2,3,4) |
InChI Key |
HYIOMGRERATYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate typically involves multiple steps. The initial step often includes the formation of the benzyl-tert-butylamine intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and its role in the development of new drugs targeting specific pathways in the body.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
bis[[2-(3,5-dihydroxyphenyl)-2-oxoethyl]isopropylammonium] sulphate (CAS 94200-15-4)
- Substituents : Isopropyl groups instead of benzyl-tert-butyl.
- Key Differences : Reduced steric hindrance and lower lipophilicity due to smaller isopropyl groups.
- Applications : Registered as an industrial intermediate (), suggesting use in synthesis or materials. The absence of tert-butyl groups may reduce metabolic stability compared to the target compound .
Bis{t-butyl-[2-hydroxy-2-(3,5-dihydroxyphenyl)-ethyl]ammonium} Sulfate (C24H40N2O10S)
- Structure : Similar dihydroxyphenyl and sulfate groups but lacks benzyl substituents.
- Physical Properties: Crystallizes in a triclinic system (a=9.970 Å, b=11.204 Å, V=1374.8 ų) with hydrogen-bonding networks influenced by phenolic hydroxyls. Synthesized via commercial routes and characterized by X-ray diffraction .
- Relevance : Highlights the role of tert-butyl groups in stabilizing crystal packing, a feature likely shared with the target compound.
Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)
- Structure : Stilbene backbone with 3,5-dihydroxyphenyl groups.
- Applications : Used as a reference standard in pharmacological and cosmetic research (). Unlike the target compound, it lacks ammonium/sulfate groups, limiting its ionic interactions but enhancing membrane permeability .
BHA (2(3)-tert-butyl-4-hydroxyanisole) and BHT (3,5-di-tert-butyl-4-hydroxytoluene)
- Structure: Phenolic antioxidants with tert-butyl substituents.
- Biological Effects : Both enhance detoxification enzymes (e.g., epoxide hydrolase, glutathione S-transferase) in rodents, but differ in species-specific responses (). The target compound’s dihydroxyphenyl group may mimic BHT’s antioxidant mechanisms while its ammonium sulfate structure could alter bioavailability .
Comparative Data Table
Biological Activity
Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate, with the CAS number 94109-62-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, supported by research findings, data tables, and case studies.
- Molecular Formula : C38H48N2O10S
- Molar Mass : 724.86 g/mol
- Synonyms : 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone sulfate
The compound's structure includes a benzyl group and a tert-butyl group attached to an ammonium moiety, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating similar compounds, the cytotoxicity was assessed using the MTS assay on human lung cancer cell lines A549, HCC827, and NCI-H358. The results indicated that certain derivatives exhibited potent antitumor activity:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound 15 | NCI-H358 | Moderate | High |
These results suggest that compounds with similar structures to this compound can effectively inhibit tumor growth in vitro.
Antimicrobial Activity
The antimicrobial properties of bis-quaternary ammonium compounds have been widely studied. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table of Antimicrobial Activity
A comparative analysis of antimicrobial activity was conducted against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.63 |
| Candida albicans | >250 |
The results showed that while these compounds were less potent against Candida albicans compared to standard drugs like fluconazole, they exhibited promising antibacterial activity against certain bacterial strains.
The mechanism by which this compound exerts its biological effects is thought to involve DNA intercalation and minor groove binding, similar to other benzimidazole and benzothiazole derivatives. This interaction may disrupt cellular processes leading to apoptosis in cancer cells and inhibit bacterial growth through interference with nucleic acid synthesis.
Q & A
Q. What are the optimal synthetic routes for Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate, and what purification methods ensure high yield?
Methodological Answer: Synthesis typically involves quaternization of tertiary amines with benzyl-tert-butyl groups and subsequent sulfate counterion exchange. Key steps include:
- Amine alkylation : Reacting 3,5-dihydroxyphenyl-2-oxoethyl precursors with benzyl-tert-butylamine under anhydrous conditions (e.g., dry dichloromethane, nitrogen atmosphere) to form the ammonium intermediate .
- Sulfate incorporation : Treating the ammonium bromide intermediate with silver sulfate (Ag₂SO₄) to precipitate AgBr and isolate the sulfate salt .
- Purification : Use silica gel chromatography with petroleum ether/ethyl acetate (7:3) to remove byproducts, followed by recrystallization from acetonitrile/ether mixtures to enhance purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C-NMR : Dissolve the compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) to observe characteristic peaks:
- Aromatic protons (3,5-dihydroxyphenyl): δH 6.4–7.5 ppm (doublets, J = 7–11 Hz).
- Tert-butyl groups: δH 0.8–1.0 ppm (singlet) and δC 25–30 ppm .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect the [M+H]⁺ ion. Expected m/z aligns with the molecular formula (e.g., C₃₄H₄₄N₂O₈S requires exact mass 688.28) .
Q. What are the critical stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Moisture sensitivity : Store in desiccators with silica gel, as the sulfate group may hydrolyze in humid conditions .
- Light protection : Use amber vials to prevent photodegradation of the 3,5-dihydroxyphenyl moiety .
- Temperature : Long-term storage at –20°C in inert atmospheres (argon or nitrogen) minimizes decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields during the synthesis of intermediates (e.g., ammonium bromide precursors)?
Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or oxidation). Mitigation strategies include:
- Reaction monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation and adjust reaction times .
- Catalyst optimization : Replace triphenylphosphine with stabilized ylide-forming reagents (e.g., iminophosphoranes) to suppress degradation, as seen in analogous systems (20–40% yield improvements) .
- Solvent effects : Substitute dichloromethane with dry acetonitrile to enhance solubility of ionic intermediates .
Q. What computational methods predict the stereochemical outcomes of ammonium ylide rearrangements in this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states during [2,3]-sigmatropic rearrangements. Focus on allylic ammonium ylide conformers to predict enantioselectivity .
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., α-carbon of the oxoethyl group) validates computational models by comparing experimental vs. calculated activation energies .
Q. How can researchers analyze the compound’s reactivity in aqueous environments for pharmacological applications?
Methodological Answer:
- Hydrolysis studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (λ = 254 nm) to quantify stability .
- Aquatic toxicity assessment : Follow OECD Test Guideline 201 using Daphnia magna to evaluate chronic toxicity (e.g., EC₅₀ values). Note that sulfate salts may exhibit higher aquatic persistence than bromides .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer: Contradictions arise from varying counterion effects (e.g., sulfate vs. bromide). Standardize protocols:
- Solubility testing : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Centrifuge and quantify dissolved material via gravimetric analysis .
- Counterion exchange : Compare sulfate and bromide salts—sulfates generally exhibit lower solubility in chloroform but higher solubility in DMSO due to ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
